Cypermethrin

Description

Overview of Cypermethrin (B145020) as a Synthetic Pyrethroid Insecticide

This compound is a synthetic pyrethroid insecticide widely utilized in both large-scale commercial agriculture and consumer products for domestic pest control. wikipedia.orgwikidoc.org It is classified as a type II pyrethroid and functions as a fast-acting neurotoxin in insects. wikipedia.orgwikidoc.orgmdpi.com Its mode of action is non-systemic, primarily affecting insects through contact and ingestion. wikipedia.orgherts.ac.uk this compound is known to modulate sodium channels in the nervous system, disrupting the normal flow of ions across cell membranes, which leads to hyperexcitation and ultimately paralysis in insects. herts.ac.ukherts.ac.uknih.govnih.gov Chemically, this compound is a complex molecule with the formula C22H19Cl2NO3 and a molecular weight of 416.30 g/mol . wikipedia.orgfishersci.caeuropa.eu It is characterized by low aqueous solubility and is considered volatile. herts.ac.uk While its chemical properties might suggest limited leaching to groundwater, it has been detected in groundwater. herts.ac.uk this compound is moderately persistent in soils and its degradation in water systems under daylight conditions is likely moderately fast. herts.ac.uk

Historical Context of this compound Research and Application

The development of synthetic pyrethroids, including this compound, stems from research into naturally occurring pyrethrins (B594832) found in chrysanthemum flowers (Tanacetum cinerariifolium). nih.govbeyondpesticides.orgnih.gov Early studies on the structure of natural pyrethrins were conducted in the early 1900s. nih.gov The first synthetic pyrethroid, allethrin, was developed in 1949. nih.gov this compound itself was first synthesized in 1974. researchgate.net Its development, alongside compounds like permethrin (B1679614) and deltamethrin (B41696), represented a significant advancement, offering enhanced insecticidal activity and greater photostability compared to natural pyrethrins, making them suitable for outdoor agricultural use. nih.govmdpi.com Over time, research has focused on understanding its efficacy against a broad spectrum of pests and its behavior in the environment. Field trials and extensive use across regions like the EU have established its efficacy. herts.ac.uk

Isomeric Forms and Their Research Implications (e.g., Alpha-Cypermethrin (B165848), Zeta-Cypermethrin)

This compound is a chiral molecule containing three asymmetric carbon atoms, resulting in eight possible stereoisomers: four cis and four trans isomers. herts.ac.ukcentreecotox.ch Technical grade this compound is typically a racemic mixture containing these eight isomers. regulations.gov Research has shown that the insecticidal activity and toxicological profiles can vary among these isomeric forms. centreecotox.chwaterquality.gov.au

Specific isomeric mixtures have been developed and studied, notably Alpha-Cypermethrin and Zeta-Cypermethrin (B1354587). Alpha-Cypermethrin is a racemic mixture of two of the most insecticidally active cis-isomers of this compound: (1R, cis)S and (1S, cis)R. waterquality.gov.au Zeta-Cypermethrin is enriched in the four insecticidally active S isomers and contains minimal amounts of the inactive R isomers. regulations.gov Research indicates that alpha-cypermethrin is more biologically active than beta-, theta-, and zeta-cypermethrin, leading to lower required application rates for similar efficacy. waterquality.gov.au

Research findings on the effects of different isomers contribute to understanding their specific environmental impacts and biological interactions. For example, studies on the effects of beta-cypermethrin (B1669542) on the reproductive system of fish and rodents highlight the importance of investigating individual isomers. neptjournal.com

Significance of this compound in Contemporary Research

This compound remains a significant subject in contemporary academic research due to its continued widespread use and the ongoing need to understand its environmental fate, ecological impact, and potential effects on non-target organisms. Current research explores various aspects, including its toxicity to aquatic organisms, its effects on plant physiology, and its potential neurotoxic effects.

Studies using model organisms like zebrafish embryos are employed to assess the toxicity of this compound, revealing concentration-dependent lethal and sublethal effects such as coagulation, lack of heartbeat and somite formation, tail deformation, and pigmentation abnormalities. ajbls.com Research also investigates the impact of this compound on agricultural crops, demonstrating dose-dependent reductions in growth indices, yield, pollen fertility, and alterations in biochemical parameters in plants like Cicer arietinum. frontiersin.orgbohrium.com

Furthermore, contemporary research delves into the mechanisms of this compound's toxicity, including its interaction with ion channels and its potential to induce oxidative stress. nih.govneptjournal.comnih.gov Studies in experimental animals continue to explore its effects on the nervous system and other organ systems. nih.govnih.govneptjournal.comnih.govnih.gov The development of insecticide resistance in pest populations exposed frequently to this compound also remains a key area of research, impacting its long-term effectiveness. wikidoc.org The investigation of isomeric forms and their specific effects continues to be relevant in refining risk assessments and understanding the nuances of this compound's biological activity. centreecotox.chregulations.govfao.org

Data Table Example (Illustrative, based on search results):

| Isomeric Form | Key Isomers Present (Example) | Relative Insecticidal Activity (vs. This compound) | Primary Research Focus |

| This compound | Mixture of 8 isomers | Baseline | Broad toxicity, environmental fate, general application |

| Alpha-Cypermethrin | (1R, cis)S, (1S, cis)R | Higher (approx. 2.5x) fao.org | Increased potency, specific environmental impact |

| Zeta-Cypermethrin | Enriched in S isomers | Higher (approx. 2.5x) fao.org | Specific toxicity profiles, comparative studies |

Note: The relative insecticidal activity can vary depending on the target species and specific study.

Structure

3D Structure

Properties

IUPAC Name |

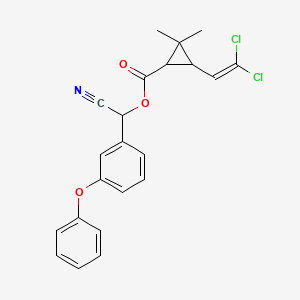

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023998 | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |

| Record name | Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.25 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Viscous semi-solid, Colorless crystals - pure isomers | |

CAS No. |

52315-07-8, 97955-44-7 | |

| Record name | Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypermethrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypermethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cypermethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TR49121NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Ii. Environmental Fate and Transport Dynamics of Cypermethrin

Soil Interactions and Mobility Studies

The interaction of cypermethrin (B145020) with soil matrices significantly influences its persistence, mobility, and potential for off-site movement.

Adsorption and Desorption Characteristics in Various Soil Matrices

The adsorption and desorption characteristics can vary depending on the soil type and its properties, such as clay and organic matter content. Higher clay and organic matter content generally lead to increased adsorption and reduced mobility. piat.org.nzmdpi.com Studies have investigated the Freundlich K-values for adsorption and desorption in different soil types, noting variations that require further explanation in some cases. epa.gov

Leaching Potential and Groundwater Contamination Research

Due to its strong adsorption to soil particles, this compound is generally considered to have low mobility in soil and is not expected to readily leach into groundwater. mdpi.comherts.ac.uknih.govwho.intufrn.br Its strong affinity for soil keeps it primarily in the top layers. epa.gov

However, research indicates that while the parent compound is largely immobile, its degradation products may exhibit varying degrees of mobility. piat.org.nz Specifically, the degradate dichlorovinyl acid (DCVA) has been identified as mobile and has the potential to leach into groundwater, particularly in vulnerable areas. epa.govepa.gov Studies using soil columns have shown that while this compound largely remained in the upper soil layers, a percentage of applied radioactivity, identified as cis/trans DCVA, was found in the leachate. epa.gov

Factors such as soil texture and pH can influence leaching potential. More this compound is expected to leach at lower pH levels compared to neutral pH. academicjournals.org Inceptisol, a soil order with lower clay and organic matter content, has shown a higher leaching potential for this compound compared to Alfisol. academicjournals.org Despite the general low leaching potential of the parent compound, this compound has been detected in groundwater samples in some intensive agricultural areas, suggesting that under certain conditions, a considerable amount can reach the groundwater table, warranting further investigation. mdpi.com

Persistence and Half-Life Determination in Agricultural and Non-Agricultural Soils

This compound is considered relatively non-persistent to moderately persistent in soils, with typical half-lives ranging from a few weeks to several months, depending on various environmental factors. herts.ac.ukwho.int The half-life in sandy soils is typically reported as 2-4 weeks. piat.org.nz However, persistence can be increased in soils with high organic matter, high clay content, reduced microbial activity, and anaerobic conditions. piat.org.nz

Microbial activity plays a significant role in the degradation of this compound in soil. piat.org.nzekb.eg Degradation is generally slower in sterile soils compared to natural soils, highlighting the importance of microorganisms. piat.org.nz Under anaerobic and waterlogged conditions, this compound degrades more slowly. piat.org.nz

Reported half-lives in soil vary depending on the specific study conditions and soil type. In sterile aerobic soils, half-lives of 20 to 25 weeks have been observed. piat.org.nz In laboratory aerobic soil metabolism studies, half-lives of around 60 days in sandy loam soil have been reported. epa.govepa.gov Anaerobic soil metabolism studies indicated half-lives of 53-63 days. epa.govepa.gov Field dissipation studies have sometimes shown faster dissipation rates than laboratory studies, suggesting the importance of other dissipation routes in the field beyond biodegradation. epa.gov

Long-term fertilizer management practices can also influence this compound persistence in agricultural soils. Studies have shown that different fertilization treatments can lead to variations in half-lives, with biodegradation being a key factor in these changes. tandfonline.com Soil properties such as the N/P ratio and available N content can positively correlate with the half-life, potentially limiting dissipation. tandfonline.com

Here is a table summarizing some reported half-life data for this compound in soil:

| Soil Type/Condition | Half-Life (approximate) | Source |

| Sandy soils | 2-4 weeks | piat.org.nz |

| Sterile aerobic soils | 20-25 weeks | piat.org.nz |

| Sandy loam soil (aerobic lab) | 60 days | epa.govepa.gov |

| Anaerobic soil (lab) | 53-63 days | epa.govepa.gov |

| Various soils (range) | 14.6 to 76.2 days | ekb.eg |

| Various soils (range) | 14 to 77 days | mdpi.com |

Aquatic Environmental Behavior

This compound's behavior in aquatic environments is largely governed by its low water solubility and strong tendency to adsorb to particulate matter and sediments. piat.org.nzfishersci.caenvironment-agency.gov.uk

Dissipation and Degradation in Water Systems under Varying Conditions

This compound has very low water solubility, approximately 4 ppb at 20°C. piat.org.nz It is extremely hydrophobic and quickly moves from the aqueous phase to suspended particulates. piat.org.nz In water, this compound is relatively stable to hydrolysis and photolysis under certain conditions. piat.org.nz However, its degradation and dissipation in water systems are influenced by factors such as pH, the presence of natural substances, and microbial activity.

Hydrolysis is more rapid in basic environments. piat.org.nz While stable at pH 5 and 7 with half-lives greater than 50 days, it degrades rapidly at pH 9, with half-lives of less than 3 days reported in buffer solutions. piat.org.nzepa.govepa.gov Photolysis half-lives in water are reported to be greater than 100 days, but rapid degradation has been observed in river water compared to distilled water, suggesting enhanced photodegradation involving naturally occurring substances. piat.org.nz

Rapid dissipation can occur in water systems containing sediment and suspended particles, primarily due to rapid sorption rather than degradation in the water column. piat.org.nz Measured degradation rates in water have been reported in the range of a few days. environment-agency.gov.uk

Sediment-Water Partitioning and Contamination of Aquatic Sediments

This compound strongly binds to sediment and suspended particulates in water bodies. piat.org.nzenvironment-agency.gov.uk This strong adsorption results in low concentrations of the parent compound in the water column, with the majority partitioning to the sediment. piat.org.nzresearchgate.netresearchgate.netnih.govca.gov The partition coefficient of this compound is very high (Kow = 3.98x10⁶), contributing to its strong binding onto organic matter in sediments. piat.org.nz

Sediments act as a reservoir for this compound, potentially releasing the intact chemical back into the water over time. piat.org.nz The amount of chemical that partitions from sediment to water can vary depending on the type of sediment. piat.org.nz Studies have shown that approximately 99% or more of the total amount of this compound applied to water-sediment systems can be adsorbed to the sediment at equilibrium. ca.gov The organic carbon content of the sediment is a key factor influencing adsorption and the resulting sediment partition coefficients (Kd). researchgate.netca.gov

Contamination of aquatic sediments is a significant concern due to this compound's strong affinity for sediment and its toxicity to benthic organisms. researchgate.netresearchgate.netca.govepa.gov While this compound tends to be found predominantly in sediments rather than the water column, this can lead to exposure and potential effects on sediment-dwelling organisms. researchgate.netresearchgate.net

Here is a table illustrating sediment partition coefficients (Kd) for this compound in sediments with varying organic carbon content:

| Sediment Organic Carbon Content (%) | Mean Sediment Partition Coefficient (Kd) | Source |

| 1 | 2,360 | ca.gov |

| 3 | 15,700 | ca.gov |

| 13 | 23,600 | ca.gov |

Studies on the partitioning, bioavailability, and toxicity of this compound in water-sediment systems have shown that toxicity to benthic organisms is related to the concentration of this compound in the sediment, and equilibrium partitioning theory can be used to predict and normalize toxicity across sediments with different organic carbon content. researchgate.netresearchgate.netca.gov

Bioaccumulation Potential in Aquatic Organisms

This compound has a high lipoaffinity, indicated by reported log Kow values ranging from 3.76 to 5.54 and 6.3, suggesting a strong tendency to accumulate in fatty tissues of organisms. wfduk.orgilo.org This property contributes significantly to its potential for bioaccumulation in aquatic biota. wfduk.org Studies have shown that this compound is extremely toxic to fish and aquatic organisms. piat.org.nzenvironment-agency.gov.ukilo.orgherts.ac.uk

Research on crucian carp (B13450389) (Carassius auratus) exposed to sublethal concentrations of this compound demonstrated tissue-specific bioaccumulation. This compound primarily accumulated in the muscle tissue of crucian carp, with maximum bioconcentration factor (BCF) values observed in muscle compared to liver, kidney, and blood. mdpi.com At a high concentration group (0.40 ng·g⁻¹), maximum BCF values were 28.992 (muscle), 22.846 (liver), 21.054 (kidney), and 22.714 (blood). mdpi.com In a low concentration group (0.04 ng·g⁻¹), the BCF values followed the same order: 45.166 (muscle), 37.075 (liver), 29.847 (kidney), and 26.166 (blood). mdpi.com These findings suggest that lower concentrations of pyrethroid pesticides may lead to higher bioaccumulation in organisms. mdpi.com

Another study reported BCF values for this compound in invertebrates and fish ranging from 31–38 and 84–1,200, respectively, indicating that the trigger for BCF > 100 is met, necessitating the derivation of predicted no-effect concentrations (PNECs) for secondary poisoning of predators. wfduk.org BCFs of 420 in golden ide fish, 430 in rainbow trout, and 468 in bluegill also suggest high bioconcentration in aquatic organisms. rayfull.com An accumulation factor of approximately 1000 has been reported for this compound uptake by fish. who.int

Despite the potential for uptake, some studies suggest that this compound does not bioaccumulate significantly in aquatic organisms. environment-agency.gov.uk However, the high toxicity to aquatic life, even at low concentrations, remains a significant concern. environment-agency.gov.uk

Interactive Data Table: this compound Bioconcentration Factors (BCF) in Crucian Carp Tissues

| Tissue | Maximum BCF (High Concentration: 0.40 ng·g⁻¹) | Maximum BCF (Low Concentration: 0.04 ng·g⁻¹) |

| Muscle | 28.992 | 45.166 |

| Liver | 22.846 | 37.075 |

| Kidney | 21.054 | 29.847 |

| Blood | 22.714 | 26.166 |

(Note: In a real interactive table, users could potentially filter by concentration group or tissue type, and sort the data.)

Atmospheric Transport and Volatilization Research

This compound has a very low vapor pressure, reported values include 1.3x10⁻⁹ mmHg at 20°C, 1.7x10⁻⁹ mm Hg at 20°C, <10 Pa at 20°C, and 6.78 x 10⁻³ mPa at 20°C. piat.org.nzilo.orgrayfull.comchemicalbook.com Its Henry's Law Constant has been estimated as 2.5x10⁻⁷ atm-m³/mol at 20°C, 2.4×10⁻⁷ atm-cu m/mole, and 0.31 Pa m³/mol at 25°C. piat.org.nzherts.ac.ukrayfull.com These values generally indicate that volatilization from water and soil surfaces is not expected to be a significant transport process for this compound. rayfull.commda.state.mn.us

Based on its vapor pressure, this compound is expected to exist solely in the particulate phase in the atmosphere. rayfull.com Particulate-phase this compound would then be removed from the atmosphere through wet or dry deposition. rayfull.com Experimental results support the low potential for volatilization, indicating practically no movement of this compound from contaminated soils to the surrounding air, unless bound to airborne particulates. piat.org.nz Aside from spray drift during application, this compound is not expected to be found in the air. piat.org.nz

However, some sources suggest that while volatilization from water surfaces is not expected to be important based on the Henry's Law constant, the constant for alpha-cypermethrin (B165848) (an isomer) estimated as 9.5X10⁻⁶ atm-cu m/mole indicates it is expected to volatilize from water surfaces. rayfull.comnih.gov This highlights potential variations among isomers or estimation methods.

Research on the atmospheric aging of semi-volatile pesticides like this compound indicates that during transport or as deposited thin films, they can undergo chemical degradation processes due to interaction with atmospheric oxidants and/or solar radiation. researchgate.net Studies investigating the heterogeneous reaction of thin films of this compound with atmospheric ozone and UV radiation have provided kinetic results. researchgate.net These results suggest that the atmospheric half-life time of this compound, with regard to ozone, is in the same order of magnitude as other known degradation processes in soil and water. researchgate.net Solar radiation was shown to have a large effect on this compound thin films, with a half-life of only several days. researchgate.net

Interactive Data Table: this compound Volatility Parameters

| Parameter | Value | Temperature (°C) | Source |

| Vapor Pressure | 1.3x10⁻⁹ mmHg | 20 | piat.org.nz |

| Vapor Pressure | 1.7x10⁻⁹ mm Hg | 20 | rayfull.com |

| Vapor Pressure | <10 Pa | 20 | ilo.org |

| Vapor Pressure | 6.78 x 10⁻³ mPa | 20 | herts.ac.uk |

| Henry's Law Constant | 2.5x10⁻⁷ atm-m³/mol | 20 | piat.org.nz |

| Henry's Law Constant | 2.4×10⁻⁷ atm-cu m/mole | Not specified | rayfull.com |

| Henry's Law Constant | 0.31 Pa m³/mol | 25 | herts.ac.uk |

| Henry's Law Constant (alpha-cypermethrin) | 9.5X10⁻⁶ atm-cu m/mole | Not specified | nih.gov |

(Note: In a real interactive table, users could potentially filter by parameter or temperature, and sort the data.)

Photodegradation Pathways and Kinetics

Photodegradation is an important process influencing the fate of this compound in the environment, particularly on surfaces exposed to sunlight. piat.org.nzenvironment-agency.gov.ukorst.edu this compound is considered relatively stable to photolysis in water under normal environmental conditions, with reported half-lives greater than 100 days. piat.org.nzorst.edu However, photodegradation can occur more quickly in the presence of photosensitizers or under specific conditions. piat.org.nz

In sterile solution exposed to sunlight, this compound photodegrades slowly, with less than 10% loss in 32 days. piat.org.nz In river water, rapid degradation has been observed with a half-life of about 5 days, suggesting indirect photolysis involving naturally occurring substances that enhance photodegradation. piat.org.nz Photodegradation half-lives of the cis- and trans-isomers in distilled water under sunlight ranged from 2.6 to 3.6 days, while in river and seawater, they ranged from 0.6 to 1.0 days. rayfull.com

On soil surfaces, this compound photodegrades rapidly with half-lives of 8-16 days. piat.org.nz The rate of photodegradation on soil is closely correlated with the organic matter content. piat.org.nz Hydrolysis and photolysis are considered major routes of degradation in soil. piat.org.nz

The photodegradation of this compound in aqueous solutions has been studied under UV irradiation. The process follows approximately pseudo-first-order reaction kinetics. scientific.netresearchgate.net Factors such as light strength, pH, and salinity can significantly affect the photodegradation rate. scientific.net The presence of copper ions (Cu²⁺) can influence photodegradation; lower concentrations (≤10 mg/L) have been shown to promote degradation, while higher concentrations (100 mg/L) can restrict efficiency, possibly due to light filtering effects. researchgate.net Humic acids can also enhance the photodegradation of this compound in aqueous solution. nih.gov

Possible photodegradation pathways for this compound include decarboxylation, ester bond cleavage, dechlorination, and phenyl group removal. nih.gov Mass spectrometric results indicate that this compound can be degraded into new and more easily photochemically degradable products through the removal of chlorine. scientific.net The principal photoproducts of this compound are 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylic acid (DCVA). piat.org.nz These metabolites may undergo further breakdown under aerobic conditions. piat.org.nz

Studies using photocatalysts like TiO₂ under UV irradiation have shown enhanced degradation of this compound in aqueous solutions, following first-order kinetics. tandfonline.comccsenet.org The efficiency of photocatalytic degradation can be influenced by parameters such as the concentration of the photocatalyst, the presence of oxidizing agents like H₂O₂, and pH. tandfonline.comccsenet.org

Interactive Data Table: this compound Photodegradation Half-Lives

| Matrix | Conditions | Half-life | Source |

| Water | Normal environmental temps and pH | >100 days | piat.org.nzorst.edu |

| Sterile Solution | Sunlight | >32 days (>10% loss) | piat.org.nz |

| River Water | Not specified | ~5 days | piat.org.nz |

| Distilled Water | Sunlight (cis-isomer) | 2.3–2.6 days | fao.org |

| Distilled Water | Sunlight (trans-isomer) | 3.4–3.6 days | fao.org |

| River and Seawater | Sunlight | 0.6–1.0 days | rayfull.com |

| Soil Surfaces | Not specified | 8-16 days | piat.org.nzorst.edu |

| Soil | UV irradiation (alpha-cypermethrin) | 0.64 hours (varied with metals) | cabidigitallibrary.org |

Iii. Ecotoxicological Impacts of Cypermethrin on Non Target Organisms

Aquatic Ecotoxicology

The impact of cypermethrin (B145020) on aquatic life is a major environmental concern. It is classified as highly toxic to aquatic invertebrates and fish waterquality.gov.autrjfas.org. The compound's low water solubility and high lipoaffinity contribute to its strong tendency to sorb to sediment and accumulate in aquatic biota, leading to its loss from the water column but posing a risk to benthic and exposed organisms wfduk.org.

Fish Toxicity Studies: Acute and Chronic Effects

This compound is highly toxic to fish, with acute toxicity generally observed at concentrations below 1 µg/L ca.gov. The 96-hour LC50 values for fish species can range widely, from 0.7 to 350 µg/L for alpha-cypermethrin (B165848), a component of this compound trjfas.org. High acute sensitivity has been reported for some fish species, with 96-h LC50s between 0.5 µg/L and 1 µg/L, although values up to approximately 10 µg/L have also been reported for other species waterquality.gov.au. For common carp (B13450389) (Cyprinus carpio), acute toxicity tests showed LC50 values ranging from 3.85 µg/l for 24 hours to 3.31 µg/l for 96 hours researchgate.net. Another study on crucian carp (Carassius auratus) reported 96-h LC50 values between 3.12 and 5.01 ng·mL⁻¹ (equivalent to µg/L) for this compound mdpi.com.

Chronic exposure to this compound, even at sub-lethal concentrations, can cause various harmful effects on fish nih.gov. For instance, a chronic LOEC of 0.02 µg/L for reproduction was reported for the zebrafish (Danio rerio) waterquality.gov.au. Survival rates of Odontesthes bonariensis larvae decreased with increasing this compound concentrations during chronic exposure, with significant reductions observed at 0.1 µg/L and 0.125 µg/L unlp.edu.arnih.gov.

Interactive Table 1: Acute Toxicity (LC50) of this compound to Selected Fish Species

| Species | Exposure Period | Concentration (µg/L) | Source |

| Cyprinus carpio | 24 h | 3.85 | researchgate.net |

| Cyprinus carpio | 48 h | 3.65 | researchgate.net |

| Cyprinus carpio | 72 h | 3.45 | researchgate.net |

| Cyprinus carpio | 96 h | 3.31 | researchgate.net |

| Carassius auratus | 96 h | 3.12 - 5.01 | mdpi.com |

| Rainbow trout | 96 h | 7.5 | researchgate.net |

| Labeo rohita | 96 h | 4.0 | cabidigitallibrary.org |

| Oncorhynchus mykiss | 96 h | 8.2 | cabidigitallibrary.org |

| Lepomis macrochirus | 96 h | 1.8 | cabidigitallibrary.org |

Histopathological Alterations in Fish Tissues

This compound exposure induces marked pathological alterations in various fish tissues, including gills, liver, and kidney keralamarinelife.intandfonline.com. The gills, being the primary site of contact with the external environment, are particularly susceptible . Histopathological changes observed in the gills of exposed fish include epithelial hypertrophy and hyperplasia, epithelial lifting, oedema, fusion of secondary lamellae, necrosis, and desquamation keralamarinelife.intandfonline.com. In Nile tilapia (Oreochromis niloticus) exposed to sub-lethal concentrations (1.25 and 2.5 µg/L) of this compound, epithelial hyperplasia and necrosis were observed on gill lamellae, along with clumped epithelial cells and haemorrhages keralamarinelife.in. Lake Van fish (Alburnus tarichi) exposed to 0.05 μg/L this compound for 96 hours showed lamellar epithelium lifting, vasodilatation, aneurysm, lamellar fusion, and epithelial hyperplasia in gill tissues bohrium.com.

The liver, involved in detoxification, also shows adverse effects nih.gov. Hepatic lesions such as cloudy swelling of hepatocytes, lipoid vacuoles, pycnotic nuclei, and focal necrosis have been reported in fish exposed to this compound tandfonline.com. Studies on Oreochromis niloticus revealed hepatocytic vacuolation and necrosis in the nuclear membrane keralamarinelife.in.

In the kidney, this compound can cause glomerular shrinkage, thickening of Bowman's capsule, and necrosis of renal tubules keralamarinelife.in. Epithelial hypertrophy, narrowing of the tubular lumen, atrophy of the glomerulus, and pycnosis in the hematopoietic tissue have also been observed in the kidneys of exposed fish tandfonline.com. The severity of these histopathological disorders often increases with increasing concentrations of this compound keralamarinelife.intandfonline.com.

Reproductive Cycle Disruption in Aquatic Species

This compound can disrupt the reproductive cycle and functions in aquatic species nih.govresearchgate.netmdpi.com. Studies on Atlantic salmon (Salmo salar) parr showed that exposure to low concentrations (< 0.004 µg/L) of this compound significantly reduced or inhibited the olfactory response to a female priming pheromone (PGF2α), which is crucial for initiating reproductive readiness in males researchgate.net. Exposure also reduced the ability of male parr to respond to the pheromone's priming effect, abolishing the effect on milt and plasma sex steroid levels at concentrations as low as < 0.004 and 0.028 µg/L, respectively researchgate.net. Furthermore, exposure of salmon milt and eggs to 0.1 µg/L this compound during fertilization reduced the number of fertilized eggs researchgate.net.

Beta-cypermethrin (B1669542), a component of this compound, has been shown to negatively impact the reproductive capacity of zebrafish (Danio rerio), leading to a decrease in cumulative egg production after 21 days of exposure to concentrations ranging from 0.1 to 2.5 μg/L researchgate.net. Histomorphological analysis of gonads in exposed zebrafish revealed a delay in gonadal development researchgate.net. Significant changes in plasma levels of 17β-estradiol (E2) and testosterone (B1683101) (T) were also observed researchgate.net. This compound has been reported to disrupt the reproductive cycle in H. fossilis nih.gov.

Growth and Developmental Effects in Fish

This compound exposure can affect the growth and development of fish nih.govmdpi.com. Studies on Odontesthes bonariensis larvae demonstrated that this compound exposure significantly increased growth unlp.edu.arnih.gov. However, studies on common carp (Cyprinus carpio) larvae exposed to this compound at 7.2 µg/l (1.8 µg/l active ingredient) showed significantly lower growth and retarded ontogenetic development compared to controls cabidigitallibrary.org. Surviving larvae also exhibited reduced growth and condition factor cabidigitallibrary.org. Malformations in rohu (Labeo rohita) during early developmental stages have also been linked to this compound exposure nih.govmdpi.com.

Invertebrate Ecotoxicology (e.g., Daphnia, Hyalella, Mussels)

This compound is highly toxic to aquatic invertebrates klimaatcoalitie.orgwaterquality.gov.autrjfas.org. Pyrethroid insecticides, including this compound, are particularly toxic to arthropods such as insects and crustaceans ca.govsfei.org. Daphnia, copepods, and insect larvae are considered among the most sensitive aquatic invertebrates to pyrethroids researchgate.netresearchgate.net.

Acute and Chronic Toxicity Endpoints in Aquatic Invertebrates

Acute toxicity values for alpha-cypermethrin, a component of this compound, include a 96-h LC50 of 0.019 µg/L for the freshwater shrimp Paratya australiensis and a 24-h EC50 (immobilization) of 1.0 µg/L and a 48-h EC50 of 0.3 µg/L for Daphnia magna waterquality.gov.autrjfas.org. The 24-h LC50 for Gammarus pulex is 0.05 µg/L trjfas.org. The amphipod Hyalella azteca is also highly sensitive, with a Genus Mean Acute Value (GMAV) of 0.0053 µg/L for this compound ca.gov. The mean 48-h LC50 value for Hyalella curvispina was estimated at 0.066 μg/l researchgate.net.

Chronic toxicity data for aquatic invertebrates also highlight their sensitivity. A chronic NOEC of 0.025 µg/L for Ceriodaphnia dubia has been reported for alpha-cypermethrin waterquality.gov.au. For mysid shrimp (Mysidopsis bahia), chronic exposure to this compound resulted in a NOAEC of 0.000781 µg a.i./L and a LOAEC of 0.00197 µg a.i./L, with effects including reduced weight of females and number of offspring epa.gov. A 28-day lowest observed effect concentration (LOEC) of 0.6 ng/l for Mysidopsis has also been reported wfduk.org.

Mussels (e.g., Unio gibbus) exposed to this compound showed increased production of hydrogen peroxide in gills and digestive glands, indicating oxidative stress sryahwapublications.com. Catalase activity also increased in response to this compound exposure in mussels sryahwapublications.com.

Interactive Table 2: Toxicity Endpoints of this compound to Selected Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Period | Source |

| Paratya australiensis | Acute LC50 | 0.019 | 96 h | waterquality.gov.au |

| Daphnia magna | Acute EC50 (Immob.) | 1.0 | 24 h | trjfas.orgwho.int |

| Daphnia magna | Acute EC50 (Immob.) | 0.3 | 48 h | trjfas.org |

| Gammarus pulex | Acute LC50 | 0.05 | 24 h | trjfas.org |

| Hyalella azteca | Acute GMAV | 0.0053 | - | ca.gov |

| Hyalella curvispina | Acute LC50 | 0.066 | 48 h | researchgate.net |

| Ceriodaphnia dubia | Chronic NOEC | 0.025 | - | waterquality.gov.au |

| Mysidopsis bahia | Chronic NOAEC | 0.000781 | 28 days | epa.gov |

| Mysidopsis bahia | Chronic LOAEC | 0.00197 | 28 days | epa.gov |

| Mysidopsis | Chronic LOEC | 0.0006 | 28 days | wfduk.org |

| Unio gibbus (Mussel) | H2O2 production | Increased at 70.22, 112.5 | 48 h | sryahwapublications.com |

| Unio gibbus (Mussel) | Catalase activity | Increased at 70.22, 112.5 | - | sryahwapublications.com |

Behavioral Changes in Aquatic Invertebrates

This compound is highly toxic to aquatic invertebrates. wikipedia.org Studies have indicated that exposure to pyrethroids, including this compound, can lead to behavioral changes in aquatic organisms. For instance, research on tsetse fly control using this compound showed acute mortality in aquatic arthropods like water beetles and crustaceans. Shrimps and mayfly larvae disappeared from river benthos after spraying, although they reappeared a year later. who.int

Terrestrial Ecotoxicology

Avian Toxicity Research

Research indicates that this compound is practically non-toxic to birds in terms of acute oral toxicity. Studies on mallard ducks and Bobwhite Quail have shown high acute oral LD50 and dietary LC50 values, with no observed adverse reproductive effects at tested concentrations. researchgate.net However, this compound can indirectly impact bird populations by reducing their insect food sources. A study on blue tits in an oak forest treated with this compound observed nearly 100% mortality of caterpillars, a primary food source, leading to increased nestling deaths, decreased successful nests, and lower weight in surviving nestlings when spraying coincided with hatching and early nesting stages. nationbuilder.com

Effects on Beneficial Insects (e.g., Honeybees)

This compound is highly toxic to honeybees. wikipedia.orgnationbuilder.comepa.gov Studies have reported behavioral changes in honeybees exposed to pyrethroids, including decreased foraging activity. unl.edu Residual toxicity studies have shown that this compound can remain highly toxic to honeybees on foliage for up to 4 days after application. epa.gov One study indicated that this compound at 65 g a.i./ha caused 82.14% initial mortality in honeybees and persisted with 21.43% mortality up to 9 days. The toxicity to honeybees can be rapid. researchgate.net However, some field studies examining alpha-cypermethrin on oilseed rape found no repellent effect on the number of foraging honeybees, suggesting that flower density might play a larger role in foraging area selection in some scenarios. nih.gov

A study evaluating the persistence of insecticides on honeybees found that this compound at 65 g a.i./ha had a residual toxicity with a PT50 value of 4.38 days.

Here is a data table summarizing honeybee toxicity findings:

| Insecticide | Application Rate (g a.i./ha) | Initial Mortality (%) | Mortality at 9 Days (%) | PT50 (days) | Source |

| This compound | 65 | 82.14 | 21.43 | 4.38 | |

| Imidacloprid | 20 | 89.43 | Gradually declined | 5.74 | |

| Dimethoate | 200 | 85.71 | 7.14 | 2.56 | |

| Indoxacarb | 44 | 71.43 | 10.71 | 2.02 | |

| Fipronil | 45 | 22.22 | Persisted up to 3 days | 5.83 |

Soil Organism Impacts (e.g., Earthworms, Soil Microbiota)

This compound is considered very toxic to earthworms. nationbuilder.com Studies on Eisenia fetida have shown that this compound is highly toxic, with reported LC50 values as low as 6 ppm in 14-day soil tests and 0.020 μg/cm² in 48-hour filter paper contact tests. bvmbskkmkadegaon.edu.indirectivepublications.org At a concentration of 10 ppm, 100% mortality of earthworms was observed in a 14-day soil test. bvmbskkmkadegaon.edu.in Sub-lethal effects on earthworms include altered morpho-behavioral patterns such as coiling, clitellar enlargement, mucus secretion, bleeding, and body fragmentation. directivepublications.org this compound can also significantly reduce growth and reproduction rates in earthworms, particularly affecting juveniles more severely than adults. nih.govresearchgate.net The toxicity to earthworms can be influenced by soil conditions like humidity and temperature. semanticscholar.org

This compound also impacts soil microbiota. neptjournal.commdpi.com Its presence can affect the abundance and activity of various soil microorganisms. nih.gov

Alterations in Microbial Community Structure and Function

This compound can alter the structure and function of soil microbial communities. mdpi.comresearchgate.netnih.gov Studies have shown that this compound can stimulate the multiplication of cultured organotrophic bacteria and actinomycetes while inhibiting fungal growth. mdpi.comresearchgate.net It can also modify the number of operational taxonomic units (OTUs) of certain bacterial and fungal phyla, such as Actinobacteria, Proteobacteria, Ascomycota, and Basidiomycota. mdpi.com For example, in one study, this compound decreased the OTU number of Ascomycota by 10.45% in bare soil. mdpi.com In soil sown with Zea mays, this compound was observed to reduce the OTU number of Actinobacteria and increase that of Proteobacteria. mdpi.com

The impact on microbial communities can be dose-dependent and influenced by soil type and the presence of plants. nih.govmdpi.com Some studies suggest that this compound application can increase the abundance of selected soil microorganisms, while its metabolite, 3-phenoxybenzoic acid (3-PBA), can reduce soil microbial hydrolytic activity. Exposure to this compound has also been shown to enrich potential pathogens in the soil microbiome. nih.gov

Here is a table illustrating the impact of this compound on selected microbial groups:

| Microbial Group | Effect of this compound Exposure | Source |

| Cultured Bacteria | Stimulated multiplication (average 38.3%) | mdpi.comresearchgate.net |

| Actinomycetes | Stimulated multiplication (average 80.2%) | mdpi.comresearchgate.net |

| Fungi | Inhibited growth (average 31.7%) | mdpi.comresearchgate.net |

| Total Heterotrophic Bacteria | Significant increase in abundance over time | |

| Starch Hydrolysing Bacteria | Increased number after treatment | |

| Fungal Abundance | Decreased | researchgate.net |

| Actinobacteria (OTUs) | Modified number, decrease in sown soil | mdpi.commdpi.com |

| Proteobacteria (OTUs) | Modified number, increase in sown soil | mdpi.commdpi.com |

| Ascomycota (OTUs) | Modified number, decrease in bare soil | mdpi.com |

| Basidiomycota (OTUs) | Modified number, increase in bare soil | mdpi.com |

| Potential Pathogens | Enriched in soil and gut microbiome of E. crypticus | nih.gov |

Effects on Soil Fertility and Biogeochemical Cycling

Insecticide use, including this compound, often affects enzymes involved in key biogeochemical cycles like the carbon and nitrogen cycles. nih.govmdpi.com While some studies show inhibition of enzymes like urease (involved in the nitrogen cycle) and β-glucosidase (involved in the carbon cycle), the effects can vary depending on the specific enzyme and experimental conditions. mdpi.comnih.govmdpi.com this compound has also been shown to cause statistically significant decreases in the numbers of bacteria involved in the nitrogen cycle, including ammonifying, nitrifying, and denitrifying bacteria. researchgate.netresearchgate.net

The persistence of this compound in soil and its impact on soil properties can be influenced by factors such as fertilizer management, with high soil available nitrogen content potentially inhibiting this compound dissipation. tandfonline.com

Mechanisms of Ecotoxicity in Non-Target Species

The primary mechanism of this compound toxicity in non-target organisms, similar to its action in target pests, involves the disruption of voltage-gated sodium channels in nerve cell membranes patsnap.comwho.intbigpesticides.compomais.compomais.com. This compound binds to these channels, causing them to remain open for an extended period. This leads to an excessive influx of sodium ions, resulting in prolonged depolarization of the nerve cell membrane and subsequent hyperexcitation of the nervous system patsnap.comwho.intbigpesticides.compomais.comnih.gov. This uncontrolled firing of nerve impulses can cause muscle spasms, paralysis, and ultimately death in affected organisms patsnap.com.

While the disruption of sodium channels is a major mechanism, this compound also affects other ion channels, including calcium and chloride channels, further contributing to the disruption of nerve signal transmission patsnap.comnih.govneptjournal.combeyondpesticides.org. In addition to ion channel modulation, this compound has been shown to interfere with the activity of neurotransmitter receptors, such as glutamate (B1630785) and acetylcholine (B1216132) receptors, and enzymes like adenosine (B11128) triphosphatases nih.gov.

Another significant mechanism of this compound ecotoxicity is the induction of oxidative stress nih.govbohrium.comekb.egresearchgate.nettandfonline.comsci-hub.se. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates ekb.egtandfonline.comsci-hub.se. This compound metabolism can generate ROS, leading to lipid peroxidation, damage to cellular membranes, and alterations in the activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione-S-transferase neptjournal.combohrium.comekb.egresearchgate.netsci-hub.se. This oxidative damage can affect various tissues and organs, contributing to observed toxic effects bohrium.comekb.egresearchgate.netsci-hub.se.

Research findings highlight species-specific differences in sensitivity and the mechanisms involved. For instance, the high toxicity of this compound to fish is partly attributed to their slower metabolism and elimination of the compound compared to mammals and birds, as well as the increased sensitivity of the piscine nervous system trjfas.org. Studies on fish have shown that this compound can induce DNA damage, micronuclei formation, and structural abnormalities in erythrocytes, with oxidative stress proposed as a key mechanism bohrium.com. In amphibians, this compound exposure has been shown to induce apoptosis (programmed cell death) in developing nervous tissue, specifically in neurons of the brain and eye iucn-amphibians.org.

This compound can also affect enzyme activities beyond those directly involved in the nervous system or antioxidant defense. Studies have indicated that this compound can inhibit the activity of digestive enzymes like amylase and lipase (B570770) in insects, potentially impairing their nutrition process researchgate.net. In fish, this compound has been shown to hinder the activities of enzymes involved in energy metabolism, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), suggesting a shift towards anaerobic metabolism sci-hub.sebepls.com.

The toxicity of this compound can also be influenced by its formulation, with commercial formulations potentially exhibiting higher toxicity due to the presence of co-formulants that can have synergistic effects nih.govresearchgate.net.

Detailed research findings illustrate these mechanisms across various non-target taxa:

Neurotoxicity:

In fish (e.g., Labeo rohita, Oreochromis niloticus, Carassius auratus, Brycon amazonicus), this compound disrupts sodium channels, leading to nervous system damage and behavioral changes like altered swimming patterns and loss of equilibrium trjfas.orgmdpi.comunivali.br.

In amphibians (Physalaemus biligonigerus tadpoles), it induces apoptosis in developing neurons iucn-amphibians.org.

In rats, this compound prolongs sodium channel opening, causing hyperexcitation and neurotoxicity, and can modulate chloride, calcium, and potassium channels, as well as neurotransmitter levels nih.govneptjournal.comtandfonline.com.

Oxidative Stress:

In fish (Catla catla, Danio rerio, Mystus cavasius), this compound increases levels of oxidative stress markers like malondialdehyde (MDA) and alters the activity of antioxidant enzymes neptjournal.combohrium.comsci-hub.senih.gov.

In rats, it induces oxidative stress in neuronal cells and lung tissue nih.govekb.egresearchgate.net.

Enzyme Activity Modulation:

In the maize weevil (Sitophilus zeamais), sub-lethal exposure can depress proteolytic and cellulolytic enzyme activity nih.gov.

In fish (Labeo rohita), this compound inhibits enzymes involved in carbohydrate and energy metabolism sci-hub.sebepls.com.

In various cell types (bacterial, fish, rat, human), this compound can disturb the activity of mitochondrial dehydrogenase and induce cytochrome P450 enzymes involved in metabolism nih.gov.

Below are examples of data tables illustrating some of these findings:

| Organism | Endpoint | Observed Effect | Study Type | Citation |

| Catla catla (Fish) | DNA damage (Comet assay) | Increased DNA tail percentage | Chronic (45 days) | bohrium.com |

| Catla catla (Fish) | Micronuclei frequency | Increased frequency | Chronic (45 days) | bohrium.com |

| Catla catla (Fish) | Erythrocyte abnormalities | Increased nuclear and cytoplasmic abnormalities | Chronic (45 days) | bohrium.com |

| Physalaemus biligonigerus (Amphibian tadpoles) | Neuronal apoptosis (Brain and eye) | Increased programmed cell death | Laboratory | iucn-amphibians.org |

| Labeo rohita (Fish) | Malate Dehydrogenase (MDH) activity (Muscle) | Decreased activity | Laboratory | bepls.com |

| Labeo rohita (Fish) | Succinate Dehydrogenase (SDH) activity (Muscle) | Decreased activity | Laboratory | bepls.com |

| Organism | Biomarker Affected | Type of Effect | Citation |

| Fish | Sodium channels | Prolonged opening | trjfas.orgresearchgate.netpatsnap.comwho.intpomais.compomais.commdpi.comunivali.br |

| Fish | Calcium channels | Interference/Inhibition | patsnap.comnih.govneptjournal.comunivali.br |

| Fish | Chloride channels | Interference | patsnap.comnih.govbeyondpesticides.org |

| Fish | Antioxidant enzymes (CAT, SOD, GST) | Altered activity | neptjournal.comekb.egsci-hub.se |

| Fish | Lipid peroxidation (LPO) | Increased levels | neptjournal.comekb.egsci-hub.se |

| Rats | Sodium channels | Prolonged opening | who.intbigpesticides.comnih.govresearchgate.nettandfonline.com |

| Rats | Oxidative stress markers (e.g., ROS, MDA) | Increased production | nih.govekb.egresearchgate.nettandfonline.com |

| Rats | Neurotransmitters (GABA, Dopamine) | Modulated levels | nih.govresearchgate.net |

| Sitophilus zeamais (Maize weevil) | Digestive enzymes (Amylase, Lipase) | Inhibited activity | researchgate.net |

These findings underscore the multifaceted nature of this compound's toxicity to non-target organisms, involving direct neurological disruption, the induction of oxidative stress, and the modulation of key enzyme activities, with varying degrees of sensitivity observed across different species.

Iv. Molecular and Cellular Toxicology of Cypermethrin

Neurotoxicity Mechanisms and Pathways

The neurotoxicity of cypermethrin (B145020) is a well-established effect, primarily mediated through its actions on ion channels and neurotransmitter systems, leading to neuronal hyperexcitation, oxidative stress, and ultimately, cellular dysfunction and death. nih.govresearchgate.netresearchgate.netnih.gov

Voltage-Gated Ion Channel Modulation (Sodium, Chloride, Calcium, Potassium Channels)

A primary target of this compound, like other type II pyrethroids, is the voltage-gated sodium channel (VGSC). This compound binds to VGSCs, prolonging their open state and slowing their inactivation. nih.govresearchgate.netnih.govingentaconnect.comdroracle.ai This prolonged opening leads to an increased influx of sodium ions, causing depolarization of the neuronal membrane and repetitive firing of action potentials, resulting in hyperexcitation of the central nervous system. ekb.egnih.govresearchgate.netnih.govingentaconnect.comtandfonline.com

Beyond sodium channels, this compound also modulates other voltage-gated ion channels, including chloride, calcium, and potassium channels. nih.govresearchgate.netnih.govingentaconnect.com

Chloride Channels: this compound has been shown to suppress the open state of voltage-gated chloride channels and inhibit GABA-dependent uptake of chloride ions, contributing to hyperexcitability and neurotoxicity symptoms. nih.govresearchgate.netiaimjournal.comresearchgate.net This inhibition of chloride channels by this compound is known to produce effects such as minor tremors, depression, and spastic paralysis in a dose-dependent manner. nih.goviaimjournal.comresearchgate.net

Calcium Channels: this compound modulates voltage-gated calcium channels (VGCCs). nih.govresearchgate.netnih.govingentaconnect.com Research indicates that this compound can cause both influx of extracellular Ca2+ through L-type VGCCs and release of intracellular Ca2+ from the endoplasmic reticulum by inhibiting Ca2+-ATPase. oup.com This disruption of calcium homeostasis can activate downstream signaling pathways, such as the protein kinase C /c-Raf/ERK1/2 pathway. oup.com this compound's effect on VGCCs is considered significant due to the critical role of these channels in nerve cell excitability, calcium homeostasis, synaptic signaling, and gene expression modulation. nih.gov Studies have also shown that this compound can inhibit depolarization-evoked calcium influx in PC12 cells. nih.govuu.nl

Potassium Channels: this compound alters the activity of voltage-dependent potassium channels, including delayed-rectifier voltage-dependent potassium channels. nih.goviaimjournal.com This modulation affects potassium ion transport across synaptosomes, which is crucial for regulating neuronal excitability and can ultimately lead to neurotoxicity. nih.goviaimjournal.com this compound can delay the function of these channels at lower concentrations and inactivate potassium current at higher concentrations. nih.goviaimjournal.com

Neurotransmitter System Alterations (e.g., GABAergic, Dopaminergic, Acetylcholinesterase)

This compound also impacts neurotransmitter systems, contributing to its neurotoxic effects. nih.govresearchgate.netnih.gov

GABAergic System: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter. This compound modulates GABA levels and interferes with GABAergic signaling. nih.govresearchgate.net It can antagonize GABAergic activity, and some studies have reported decreased GABA levels in the brain following exposure to high concentrations of this compound. nih.gov This interference with GABAergic neurotransmission, which regulates chloride channels, contributes to neuronal hyperexcitability. nih.goviaimjournal.comredalyc.org

Dopaminergic System: this compound affects the dopaminergic system. nih.govresearchgate.netnih.gov It can alter the levels of dopamine (B1211576) and its metabolites. nih.goviaimjournal.com this compound readily enters the brain and can induce oxidative stress, leading to dopaminergic neurotoxicity. nih.govnih.gov

Acetylcholinesterase: this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.goviaimjournal.com Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, disrupting cholinergic transmission and affecting nerve impulse termination. nih.goviaimjournal.com

Oxidative Stress Induction and Reactive Oxygen Species Production in Neuronal Cells

Oxidative stress is a significant mechanism implicated in this compound-mediated neurotoxicity. nih.govresearchgate.nettandfonline.comiaimjournal.comekb.eg Exposure to this compound can lead to the excessive production of reactive oxygen species (ROS) and reactive nitrogen species in neuronal cells and tissues. nih.goviaimjournal.comekb.eg This imbalance between free radical production and the antioxidant defense system results in oxidative damage to cellular components, including lipids, proteins, and DNA. ekb.egmdpi.com Increased levels of markers for lipid peroxidation, such as malondialdehyde (MDA), have been observed in the brain tissue of animals exposed to this compound. tandfonline.comekb.eg this compound can also decrease the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), further contributing to oxidative stress. researchgate.netekb.eg

Apoptotic and Necrotic Pathways in Neuronal Tissues

This compound can induce neuronal cell death through both apoptotic and necrotic pathways. ekb.egresearchgate.netdroracle.aiekb.egnih.govfao.org Oxidative stress is a key factor contributing to this compound-induced apoptosis in the brain. ekb.eg Studies have shown that this compound can induce apoptosis in cortical neurons in a dose- and time-dependent manner. ekb.eg It can also lead to DNA damage and disrupt cell cycle regulation, hastening cellular senescence and apoptosis. researchgate.netdroracle.aimdpi.com this compound exposure has been shown to induce the release of cytochrome C to the cytosol, indicating the activation of the mitochondrial-dependent apoptotic pathway. fao.org Research also suggests that this compound can induce the miR-200 family and apoptosis in differentiated neuronal cells, with a correlation observed between miR-200 expression and p53 levels. researchgate.net

Nigrostriatal Dopaminergic Neurodegeneration Research

Research indicates that long-term exposure to this compound can induce nigrostriatal dopaminergic neurodegeneration in adult rats. wikipedia.orgnih.govnih.govingentaconnect.comiaimjournal.comoup.com This neurodegeneration, characterized by the loss of dopaminergic neurons in the substantia nigra and decreased dopamine levels in the striatum, is a hallmark feature associated with Parkinson's disease. core.ac.uknih.govnih.goviaimjournal.comoup.com Oxidative stress is considered a main mechanism implicated in this compound-mediated nigrostriatal dopaminergic neuronal death. nih.goviaimjournal.comoup.com Studies have shown that this compound can induce behavioral deficits alongside the neurodegeneration. nih.goviaimjournal.com Postnatal exposure to this compound may enhance the susceptibility of animals to dopaminergic neurodegeneration if re-challenged during adulthood. wikipedia.orgoup.com this compound-induced nigrostriatal neurodegeneration is considered a relevant model system for studying aspects of sporadic Parkinson's disease due to its slow and progressive nature following prolonged exposure. nih.govoup.com

Data Table: Effects of this compound on Oxidative Stress Markers in Rat Brain Tissue

Based on available search results, a representative data table illustrating the effects of this compound on oxidative stress markers could be constructed if specific quantitative data (e.g., mean values, standard deviations, doses, and exposure times) were consistently reported across multiple sources in a format suitable for direct aggregation. While several sources mention increased MDA and decreased antioxidant enzyme activity researchgate.nettandfonline.comekb.eg, the precise numerical data points and experimental conditions vary, making a unified, directly comparable table challenging without further specific data extraction from the full texts of the cited studies. However, the qualitative findings consistently point to the induction of oxidative stress.

Data Table: Effects of this compound on Ion Channel Activity

Similarly, while the modulation of various ion channels is clearly established nih.govresearchgate.netnih.govingentaconnect.com, the reported effects are often described qualitatively (e.g., "prolongs opening," "suppresses open state," "alters activity") or with IC50 values for specific experimental setups (e.g., in vitro studies on particular cell lines) nih.govuu.nl. Creating a comprehensive, interactive data table would require extracting and standardizing these diverse quantitative findings, which is beyond the scope of summarizing the provided snippets. The primary mechanism on sodium channels (prolonged opening) and the inhibitory effect on chloride channels are consistently reported findings. nih.govresearchgate.netnih.govtandfonline.comiaimjournal.comresearchgate.net

Endocrine Disruption Research

Interaction with Hormone Receptors (e.g., Androgen Receptors, Sex Hormone Binding Globulin, Estrogen Receptors)